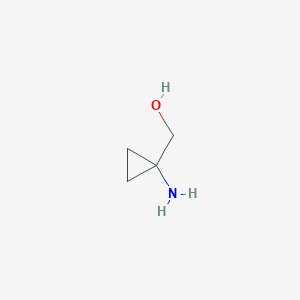

(1-Aminocyclopropyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1-aminocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4(3-6)1-2-4/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMKZINZPBARIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556559 | |

| Record name | (1-Aminocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107017-72-1 | |

| Record name | 1-Aminocyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107017-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Aminocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Aminocyclopropyl Methanol and Its Analogs

General Strategies for Cyclopropane (B1198618) Ring Construction

The formation of the cyclopropane core is the critical step in synthesizing (1-aminocyclopropyl)methanol. Various strategies have been developed to construct this strained ring system, often involving the addition of a single carbon atom to a double bond or the cyclization of a three-carbon chain.

[2+1] Cycloaddition Approaches

[2+1] cycloaddition reactions are a fundamental approach for synthesizing cyclopropane rings. This method involves the reaction of a two-carbon component (an alkene) with a one-carbon component, typically a carbene or a carbenoid. The stereochemistry of the starting alkene is often retained in the cyclopropane product, making this a stereospecific process. youtube.com

One of the most well-known methods in this category is the Simmons-Smith reaction, which utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu). youtube.com This reagent is less reactive and more selective than free carbenes, making it suitable for a wide range of substituted alkenes. The reaction proceeds via a concerted mechanism where the carbenoid delivers the CH₂ group to the alkene face, forming the cyclopropane ring in a single step.

Another common approach involves the use of haloforms (like chloroform, CHCl₃, or bromoform, CHBr₃) and a strong base. youtube.comyoutube.com This reaction generates a dihalocarbene intermediate, which then adds to the alkene to form a dihalocyclopropane. youtube.com Subsequent reduction of the dihalogenated product can yield the desired cyclopropane structure. The reaction with haloforms is an example of alpha-elimination, where the proton and a halide are removed from the same carbon atom to generate the carbene. youtube.com

The use of diazomethane (CH₂N₂) upon photolysis or thermolysis also generates a methylene carbene for cyclopropanation. masterorganicchemistry.com However, diazomethane is highly toxic and explosive, which limits its application on a large scale. masterorganicchemistry.com

| Method | Carbene/Carbenoid Source | Key Features |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) + Zn-Cu couple | Forms a stable carbenoid; Stereospecific; Good for various alkenes. youtube.comyoutube.com |

| Haloform Reaction | Chloroform (CHCl₃) or Bromoform (CHBr₃) + Strong Base | Generates a dihalocarbene; Product is a dihalocyclopropane. youtube.comyoutube.com |

| Diazomethane Reaction | Diazomethane (CH₂N₂) + Light/Heat | Generates methylene carbene; Stereospecific; Reagent is hazardous. masterorganicchemistry.com |

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives

Intramolecular cyclization provides a powerful alternative for constructing the cyclopropane ring, particularly for incorporating the amino functionality. This strategy involves starting with a linear precursor, typically a γ-substituted amino acid derivative, which already contains the necessary carbon and nitrogen atoms. A base-mediated intramolecular nucleophilic substitution reaction then forms the three-membered ring.

For instance, a precursor containing a leaving group at the γ-position and a nucleophilic center (such as a carbanion stabilized by an electron-withdrawing group) at the α-position can undergo cyclization. The synthesis of 1-aminocyclopropane-1-carboxylic acid, a related compound, can be achieved through the alkylated cyclization of nitro acetate with 1,2-dihaloethane, followed by nitro reduction and hydrolysis. google.com This highlights the principle of using a three-carbon chain with appropriate functional groups at the termini to facilitate ring closure. Palladium-catalyzed intramolecular reactions, such as the aza-Wacker-type cyclization, have also been developed to create fused heterocyclic systems containing a cyclopropane ring, demonstrating the versatility of transition metal catalysis in such transformations. nih.gov

Alkene Cyclopropanation using Diazo Compounds, Ylides, and Carbene Intermediates

The addition of a single carbon unit to an alkene is a direct method for forming cyclopropanes. masterorganicchemistry.com This is most commonly achieved using carbenes or carbenoids.

Diazo Compounds: As mentioned, diazo compounds, particularly diazomethane, are classic reagents for generating carbenes for cyclopropanation. masterorganicchemistry.com Rhodium catalysts are often employed with diazoesters to improve safety and control, promoting the cyclopropanation of alkenes. organic-chemistry.org These catalytic systems can avoid side reactions like β-hydride elimination. organic-chemistry.org

Ylides: Sulfur ylides, such as those derived from dimethylsulfonium methylide and dimethylsulfoxonium methylide, are also effective for the cyclopropanation of electron-deficient alkenes, like α,β-unsaturated ketones. The choice of ylide can determine the stereochemical outcome of the reaction.

Carbene Intermediates: Carbenes are highly reactive intermediates with a neutral divalent carbon atom. youtube.com They can be generated from various precursors, including haloforms and diazo compounds. youtube.commasterorganicchemistry.com The reaction of a carbene with an alkene is a concerted cycloaddition, which preserves the stereochemistry of the alkene in the final product. youtube.com For example, the reaction of cis-2-butene with a carbene will yield cis-1,2-dimethylcyclopropane.

Enantioselective and Asymmetric Synthesis

Creating specific stereoisomers of this compound is crucial for its application in pharmaceuticals. Enantioselective and asymmetric synthesis methods are employed to control the three-dimensional arrangement of atoms in the molecule.

Chiral Substrates and Nucleophiles in Cyclopropane Formation

One strategy for achieving asymmetry is to use a starting material that is already chiral. This pre-existing chirality can direct the formation of the new stereocenters during the cyclopropanation reaction. This approach is a form of substrate-controlled asymmetric induction. dntb.gov.ua

For example, if the alkene substrate contains a chiral center, it can influence the face of the double bond to which the carbene adds, leading to a diastereomeric excess of one cyclopropane product over the other. Chiral pool α-amino acids are valuable starting materials in this context, as their inherent chirality can be used to guide subsequent stereoselective transformations. dntb.gov.ua The synthesis of chiral amino-alcohols often relies on enzymatic or biocatalytic methods, which are known for their high stereoselectivity. nih.govnih.gov

Diastereoselective Synthesis using Chiral Auxiliaries

A widely used method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. sigmaaldrich.com This auxiliary acts as a "chiral director," guiding the reaction to favor the formation of one diastereomer. After the reaction, the auxiliary can be removed and often recycled. sigmaaldrich.com

Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries. They can be attached to a substrate, for instance, to an α,β-unsaturated carboxylic acid. The bulky groups on the oxazolidinone then block one face of the molecule, forcing the incoming reagent (e.g., a carbenoid for cyclopropanation) to attack from the less hindered face. This results in a highly diastereoselective reaction. Once the cyclopropane ring is formed, the auxiliary is cleaved to reveal the enantiomerically enriched product. This method allows for the predictable and controlled synthesis of specific stereoisomers. sigmaaldrich.com

| Auxiliary Type | Example | Typical Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol reactions, and cycloadditions. |

| Ephedrine Derivatives | (-)-Ephedrine, (+)-Pseudoephedrine | Used to control stereochemistry in various synthetic routes. sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Used in the asymmetric synthesis of amines. |

Asymmetric Strecker Reaction for Aminophosphonic Acids

The Strecker synthesis, a well-established method for the preparation of α-amino acids, can be adapted to produce α-aminophosphonic acids, which are structural analogs of α-amino acids. The classical Strecker reaction involves a one-pot, three-component reaction of an aldehyde or ketone, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wiley-vch.denih.gov This method traditionally yields racemic mixtures. wiley-vch.de

To achieve stereocontrol, asymmetric versions of the Strecker reaction have been developed. These methods typically employ a chiral auxiliary or a chiral catalyst. wiley-vch.de In the context of synthesizing aminophosphonic acid analogs, the key is the nucleophilic addition of a phosphite to an imine, a reaction known as the Pudovik reaction. The stereoselectivity of this addition can be controlled in several ways:

Addition of alkylphosphites to chiral imines: These imines are formed by the condensation of an aldehyde with a chiral amine.

Addition of alkyl phosphites to chiral imines derived from chiral aldehydes: In this case, a non-chiral amine is condensed with a chiral aldehyde.

Addition of chiral alkyl phosphites to non-chiral imines.

Addition of non-chiral alkyl phosphites to non-chiral imines in the presence of a chiral catalyst. amanote.com

One notable example of an asymmetric Strecker reaction involves the use of (R)-phenylglycine amide as a chiral auxiliary. This method has been shown to produce diastereomerically pure α-amino nitriles, which can then be converted to the desired amino acid or its analog. nih.gov The reaction is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the formation of that isomer and resulting in high diastereomeric excess. nih.gov

| Catalyst/Auxiliary | Substrate | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| (R)-phenylglycine amide | Pivaldehyde | (S)-tert-leucine precursor | >99/1 d.r. |

This asymmetric Strecker methodology provides a powerful tool for the synthesis of chiral α-aminophosphonic acids, which can be considered analogs of this compound where the carboxyl group is replaced by a phosphonic acid moiety.

Utilizing Cyclic Sulfates in Asymmetric Synthesis

The use of cyclic sulfates as reactive intermediates has emerged as a valuable strategy in asymmetric synthesis. These compounds, derived from vicinal diols, can undergo nucleophilic attack with double inversion of stereochemistry, making them effective dielectrophiles for the formation of cyclic structures.

In the context of cyclopropane synthesis, cyclic sulfates can react with nucleophiles such as malonate anions. This reaction proceeds via an initial SN2 attack to open the cyclic sulfate, followed by an intramolecular SN2 reaction to close the three-membered ring. This process occurs with complete inversion of stereochemistry at both carbon centers, allowing for the stereospecific synthesis of cyclopropane derivatives from chiral diols. amanote.com

While a direct application of this methodology for the synthesis of this compound has not been extensively reported, the principle of using cyclic sulfates for cyclopropanation is well-established. amanote.com The synthesis of chiral cyclic sulfamides from conjugated dienes using a palladium catalyst and a chiral phosphoramidite ligand has been demonstrated, showcasing the versatility of cyclic sulfate chemistry in asymmetric synthesis. nih.govchemrxiv.org This approach provides access to vicinal diamines, which are structurally related to the 1,1-amino alcohol motif of the target molecule. The resulting cyclic sulfamides can be deprotected to yield the free diamines without loss of enantiomeric purity. nih.govchemrxiv.org

The potential application of this strategy to synthesize analogs of this compound would likely involve the use of a chiral cyclic sulfate derived from a suitable precursor, followed by a nucleophilic ring-opening and cyclization sequence with an appropriate nitrogen-containing nucleophile. Further functional group manipulations would then be required to install the hydroxymethyl group.

Phase-Transfer Catalysis in Stereoselective Cyclopropanation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases, typically a solid or aqueous phase and an organic phase. In asymmetric synthesis, chiral phase-transfer catalysts are employed to induce stereoselectivity in a variety of transformations, including cyclopropanation.

The stereoselective synthesis of amino acid precursors can be achieved using phase-transfer catalysis. For instance, the alkylation of glycine (B1666218) and alanine esters can be performed asymmetrically using chiral phase-transfer catalysts, leading to the formation of cyclic amino acids. researchgate.net This methodology highlights the potential of PTC in constructing chiral building blocks for more complex molecules.

In the context of cyclopropanation, phase-transfer catalysis can be used to generate a carbene or a carbenoid species in the organic phase, which then reacts with an alkene to form the cyclopropane ring. The chiral catalyst, typically a quaternary ammonium or phosphonium salt, forms a chiral ion pair with the reactive species, thereby influencing the stereochemical outcome of the cyclopropanation reaction. rsc.org

Research has demonstrated the use of cinchona-derived phase-transfer catalysts for the asymmetric synthesis of five-membered cyclic γ-amino acid precursors via an intramolecular enantioselective Michael addition of nitronates onto conjugated systems. This approach yields γ-nitro esters with up to three stereocenters, which can then be converted to the corresponding cyclic γ-amino acids. Although not a direct cyclopropanation, this method showcases the utility of PTC in creating cyclic amino acid precursors with high stereocontrol.

| Catalyst Type | Reaction | Product | Enantiomeric Excess (e.e.) |

| Cinchona-derived ammonium salt | Intramolecular Michael addition | γ-nitro esters | High e.e. |

| Chiral Quaternary Ammonium Salt | Asymmetric Michael Addition | β-substituted δ-nitro alcohols | 96-99% e.e. |

The application of phase-transfer catalysis to the stereoselective cyclopropanation for the synthesis of this compound or its analogs would involve the reaction of a suitable Michael acceptor with a nucleophile under the influence of a chiral phase-transfer catalyst to construct the cyclopropane ring with the desired stereochemistry.

Specific Synthetic Routes for this compound and Related Compounds

Reduction of 1-nitrocyclopropane-1-carboxylate Intermediates

A potential synthetic route to this compound involves the reduction of a 1-nitrocyclopropane-1-carboxylate intermediate. This strategy relies on the established chemistry of nitro compounds and their conversion to amines. The synthesis of enantiomerically enriched nitrocyclopropanes can be achieved through the reaction of bromomalonates and nitroalkenes catalyzed by a chiral nickel complex in the presence of DBU. This method yields (2S,3R)-configured nitrocyclopropanes in high yield, diastereoselectivity, and enantioselectivity. amanote.com

Once the nitrocyclopropane moiety is constructed, the nitro group can be reduced to an amine, and the carboxylate group can be reduced to a hydroxymethyl group. The reduction of the nitro group is a common transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-based reducing agents (e.g., Fe/HCl, Zn/HCl). The choice of reducing agent would need to be compatible with the ester functionality present in the molecule.

Following the reduction of the nitro group, the ester can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4). This two-step reduction sequence would provide a pathway to this compound from a readily accessible chiral nitrocyclopropane precursor.

Hydrolysis of Phthalimide Derivatives

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. This method utilizes potassium phthalimide as a protected source of ammonia, thereby avoiding the over-alkylation that can occur when using ammonia directly. The synthesis involves the N-alkylation of phthalimide with an alkyl halide, followed by the hydrolysis of the resulting N-alkylphthalimide to release the primary amine. chemrxiv.org

This methodology can be adapted for the synthesis of this compound. The key steps would involve:

Preparation of a suitable cyclopropyl (B3062369) halide precursor: This precursor would contain the necessary functional groups that can be converted to the hydroxymethyl group.

N-alkylation of potassium phthalimide: The cyclopropyl halide precursor would be reacted with potassium phthalimide in an SN2 reaction to form the N-cyclopropylphthalimide derivative.

Hydrolysis of the phthalimide: The phthalimide protecting group is then removed to unmask the primary amine. This can be achieved under acidic or basic conditions, or more mildly using hydrazine (the Ing-Manske procedure).

Conversion to the final product: The remaining functional group on the cyclopropane ring would then be converted to the hydroxymethyl group.

The Gabriel synthesis offers a robust way to introduce the amino group onto the cyclopropane ring while avoiding side reactions. The choice of reaction conditions for the hydrolysis step is crucial to ensure compatibility with other functional groups in the molecule.

Preparation from Nitroacetate and 1,2-dihaloethane via Alkylated Cyclization, Nitro Reduction, and Carboxyl Hydrolysis

A synthetic route to 1-aminocyclopropane-1-carboxylic acid, a close analog of this compound, has been developed starting from nitroacetate and a 1,2-dihaloethane. This multi-step process can be conceptually adapted for the synthesis of the target molecule. The key transformations in this sequence are:

Alkylated Cyclization: The reaction of a nitroacetate ester with a 1,2-dihaloethane in the presence of a weak inorganic base, such as potassium carbonate or sodium carbonate, leads to the formation of a 1-nitrocyclopropane-1-carboxylate ester. This step constructs the core cyclopropane ring.

Nitro Reduction: The nitro group of the cyclopropane intermediate is then reduced to an amino group. This can be achieved through various standard reduction methods.

Carboxyl Hydrolysis/Reduction: In the synthesis of the carboxylic acid analog, the ester is hydrolyzed. For the synthesis of this compound, this step would be replaced by a reduction of the ester functionality to a primary alcohol, for instance, using lithium aluminum hydride.

This synthetic pathway provides a convergent approach to the 1-aminocyclopropyl core structure from simple and readily available starting materials. The sequence of reduction and hydrolysis/reduction steps would need to be carefully considered to ensure chemoselectivity.

| Starting Materials | Key Intermediates | Final Product (Analog) |

| Nitroacetate, 1,2-dihaloethane | 1-nitrocyclopropane-1-carboxylate | 1-aminocyclopropane-1-carboxylic acid |

This method offers an efficient and potentially scalable route to this compound and its derivatives.

Derivatization to Heterocyclic Esters, Ethers, or Aldehydes

The derivatization of this compound and related cyclopropane structures into heterocyclic esters, ethers, and aldehydes is a key strategy in the synthesis of diverse chemical entities. These transformations often involve leveraging the reactivity of the hydroxyl and amino groups of the cyclopropyl backbone.

Methodologies for converting aldehydes into esters are well-established. One such approach involves the organocatalytic formation of esters from aldehydes, which can be catalyzed by N-heterocyclic carbenes (NHCs) under oxidative conditions or through internal redox reactions. researchgate.net Additionally, visible-light-induced, transition-metal- and organophotocatalyst-free methods have been reported for the synthesis of esters from aldehydes. researchgate.net

The derivatization of the hydroxyl group in compounds like this compound can be achieved through various reactions. For instance, high-performance liquid chromatography (HPLC) methods for determining trace methanol (B129727) have utilized derivatization with reagents like 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) in the presence of coupling agents. jfda-online.com This highlights the potential for converting the methanol moiety into more complex ester functionalities.

Furthermore, the synthesis of heterocyclic structures often involves intramolecular reactions. For example, the synthesis of pyrimidine derivatives of 6-oxobicyclo[3.1.0]hexane systems was complicated by an intramolecular epoxide ring-opening reaction, leading to the formation of an anhydride. This demonstrates how the inherent reactivity of bicyclic systems containing cyclopropane rings can be harnessed, or can present challenges, in the synthesis of heterocyclic derivatives.

Synthesis of N-Protected Derivatives

The protection of the amino group in this compound and its analogs is a crucial step in multi-step syntheses to prevent unwanted side reactions. Various protecting groups are employed, with the choice depending on the specific reaction conditions and the desired final product.

Common N-protecting groups include tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).

Boc Protection: N-(tert-Butoxycarbonyl) protected amino alcohols are versatile building blocks in organic synthesis. For example, (S)-(–)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol and (S)-(–)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol are commercially available N-protected amino alcohols. sigmaaldrich.com

Cbz Protection: The Carbobenzyloxy group is another widely used protecting group. The synthesis of enantiomerically enriched amino-alcohols often involves reacting an amino acid with benzyl chloroformate in the presence of a base to yield the Cbz N-protected amino acid. google.com This protected intermediate can then be further modified.

Fmoc Protection: The Fmoc group is particularly useful in solid-phase peptide synthesis. A common method for its introduction involves the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). nih.gov

A convenient route for the synthesis of N-protected 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives has been developed, which involves a bisalkylation of an O-benzyl glycine derived imine followed by global deprotection. researchgate.net This methodology allows for the efficient conversion to N-protected derivatives in a single flask. researchgate.net The synthesis of N-trifluoroacetyl derivatives of amino acids has also been described using S-dodecyltrifluorothioacetate under aqueous conditions. researchgate.net

The table below summarizes some common N-protecting groups and their application.

| Protecting Group | Reagent for Introduction | Application Example |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) | Synthesis of (S)-(–)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol sigmaaldrich.com |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Preparation of Cbz N-protected valine google.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu | Solid-phase peptide synthesis nih.gov |

| 2-nitrobenzenesulfonyl (o-NBS) | o-NBS-Cl | Temporary protection for N-methylation nih.gov |

Use of (3-oxa-2-oxobicyclo[3.1.0]hexan-1-yl)methanol as a Precursor

(3-oxa-2-oxobicyclo[3.1.0]hexan-1-yl)methanol serves as a key precursor in the synthesis of cyclopropane derivatives. google.com This bicyclic lactone provides a rigid framework from which the cyclopropane ring with desired functionalities can be elaborated.

The synthesis of this precursor itself can be achieved through various routes. For instance, the reaction of dialkylmalonate and epichlorohydrin in the presence of a base can form the lactone: alkyl 3-oxa-2-oxobicyclo[3.1.0]hexan-1-carboxylate. google.com

Once obtained, (3-oxa-2-oxobicyclo[3.1.0]hexan-1-yl)methanol can be converted into a variety of derivatives. For example, it can be reacted with triethylamine and triphenylphosphine in the presence of carbon tetrabromide to yield a brominated intermediate. google.com Alternatively, reaction with methanesulfonyl chloride or thionyl chloride in the presence of triethylamine can be used to introduce other leaving groups. google.com These intermediates are then suitable for nucleophilic substitution reactions to introduce various functionalities, including purine and pyrimidine bases, which is a common strategy in the synthesis of nucleoside analogs. google.com

The reduction of the lactone group in the precursor is also a critical step in many synthetic pathways. For instance, the reduction of an ester derivative of the bicyclic system with DIBAL-H has been reported to yield the corresponding diol. nih.gov

Synthesis of Chiral Analogues and Stereoisomers

The synthesis of specific chiral analogues and stereoisomers of this compound is of significant interest due to the stereospecificity of biological systems.

(1S,2R)-2-Aminocyclopropane-1-methanol

The synthesis of specific stereoisomers such as (1S,2R)-2-Aminocyclopropane-1-methanol often requires asymmetric synthesis or chiral resolution techniques. While the direct synthesis of this specific isomer is not detailed in the provided context, the synthesis of related chiral aminocyclopropane derivatives provides insight into the methodologies that could be employed. For instance, the asymmetric synthesis of (–)-(1S,2R)-1-amino-2-methyl-cyclopropanephosphonic acid has been developed, highlighting the ability to control stereochemistry in cyclopropane systems. researchgate.net

Enantiomerically Pure Cyclopropylphosphonate Analogues

The synthesis of enantiomerically pure cyclopropylphosphonate analogues of nucleotides has been achieved through asymmetric cyclopropanation. researchgate.net One notable method involves the cyclopropanation of chiral (1-diethoxyphosphoryl)vinyl p-tolyl sulfoxide with ethyl (dimethylsulfuranylidene)acetate (EDSA). researchgate.net This reaction proceeds with high diastereoselectivity, enabling the formation of enantioenriched cyclopropanes. researchgate.net

The use of chiral auxiliaries is a key strategy in achieving stereoselective MIRC (Michael Initiated Ring Closure) cyclopropanation reactions. researchgate.net These auxiliaries, attached to the substrate, control the stereochemistry of the resulting cyclopropane product. researchgate.net The installation of a 5'-cyclopropyl phosphonate on the terminus of an oligonucleotide has been shown to result in greater knockdown of a targeted protein compared to its unmodified phosphate (B84403) derivative, demonstrating the biological relevance of these analogues. researchgate.netrsc.org

Synthesis of Enantiomers of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

The synthesis of enantiomers of 1-Aminocyclopropane-1-carboxylic Acid (ACC) is crucial for studying its biological roles, as ACC is a precursor to the plant hormone ethylene (B1197577). nih.govwikipedia.org

Several asymmetric approaches have been developed. One method utilizes the conjugate addition of a phosphorus ylide to a chiral diketopiperazine derivative, (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione, to prepare a diketopiperazinespirocyclopropane with high diastereomeric excess (>98% d.e.). rsc.org Subsequent deprotection and hydrolysis of this intermediate yields the desired ACC enantiomer. rsc.org

Another strategy involves the use of chiral bicyclic lactams derived from (R)-phenylglycinol. Cyclopropanation of unsaturated esters derived from these lactams with trimethylsulfoxonium ylide proceeds with excellent diastereoselectivity. The chiral auxiliary is then removed through a series of steps, including hydrolysis and a Curtius rearrangement, to afford the enantiomerically pure trisubstituted cyclopropane α-amino acids.

Furthermore, a highly selective asymmetric synthesis of (S)-[2,2-²H₂]-1-aminocyclopropane-1-carboxylic acid has been reported via a deuterated sulfur ylide addition to a chiral acceptor. rsc.org The table below outlines key aspects of these synthetic approaches.

| Chiral Auxiliary/Reagent | Key Reaction | Diastereomeric Excess (d.e.) |

| (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione | Conjugate addition of a phosphorus ylide | > 98% rsc.org |

| (R)-phenylglycinol-derived lactams | Cyclopropanation with trimethylsulfoxonium ylide | Excellent |

| Chiral acceptor | Addition of a deuterated sulfur ylide | Highly selective rsc.org |

Strategies for Obtaining All Four Stereoisomers of Substituted Cyclopentane (B165970) Amino Acids

The asymmetric synthesis of all four stereoisomers of a substituted cyclopentane amino acid, specifically 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, has been successfully achieved. jagiellonskiecentruminnowacji.pl This methodology utilizes a chiral glycine equivalent, an oxazinone derivative, to control the stereochemistry of the final products. jagiellonskiecentruminnowacji.pl The key step in this synthetic sequence is the one-pot bis-alkylation of the chiral glycine equivalents mediated by a phosphazenic base, t-BuP4. jagiellonskiecentruminnowacji.pl

The synthesis strategy begins with commercially available enantiomers of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, either (S)-9 or (R)-9. jagiellonskiecentruminnowacji.pl These starting materials are first converted into their corresponding iodo derivatives, (S)-10 or (R)-10, using iodine, triphenylphosphine, and imidazole. jagiellonskiecentruminnowacji.pl These iodo derivatives are then transformed into the crucial alkylating agents, which are mixtures of stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide (7). jagiellonskiecentruminnowacji.pl

The core of the asymmetric synthesis involves the alkylation of the chiral glycine equivalents, (S)-4 and (R)-4, with the prepared cyclic sulfites (7). jagiellonskiecentruminnowacji.pl The use of the strong, non-nucleophilic phosphazenic base t-BuP4 is critical for promoting the bis-alkylation reaction. jagiellonskiecentruminnowacji.pl This reaction proceeds in a stereoselective manner, where the electrophilic moiety of the alkylating agent adds to the glycine equivalent opposite to the tert-butyl group, leading to the formation of a spirocyclic oxazine derivative (8). jagiellonskiecentruminnowacji.pl

Following the key alkylation step, a workup with 2 M hydrochloric acid and subsequent purification by ion exchange chromatography yields the four free cyclopentane amino acid stereoisomers, 5a-d. jagiellonskiecentruminnowacji.pl This synthetic route provides a reliable method to access all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid with yields ranging from 38% to 78%. jagiellonskiecentruminnowacji.pl

| Starting Material | Chiral Glycine Equivalent | Key Reagents | Product Stereoisomers |

| (S)-9 or (R)-9 | (S)-4 or (R)-4 | I2, PPh3, Imidazole; t-BuP4 | 5a, 5b, 5c, 5d |

Biological Activity and Pharmacological Relevance

General Biological Activity of Cyclopropane-Containing Compounds

The cyclopropane (B1198618) ring is a prevalent structural motif in a diverse array of both natural and synthetic molecules. Its presence often imparts significant biological and pharmacological properties. Compounds containing the three-membered carbocyclic ring are known for a broad spectrum of activities, ranging from enzyme inhibition to antimicrobial and antitumor effects.

The inherent reactivity of the cyclopropane ring, which resembles that of an olefinic double bond, is a key factor in its bioactivity. This high reactivity allows it to interact with biological macromolecules, including enzymes and DNA. At a molecular level, the electrophilic nature of the cyclopropyl (B3062369) group facilitates reactions with amino acids and nucleotides, in some cases forming covalent adducts with DNA that can lead to cleavage.

Due to these properties, cyclopropane derivatives have been extensively explored in medicinal chemistry and drug design. They serve as versatile building blocks for creating compounds with improved biological potency and specific therapeutic effects.

Table 1: Documented Biological Activities of Cyclopropane-Containing Compounds

| Activity Type | Description |

| Enzyme Inhibition | Cyclopropane derivatives can act as inhibitors for various enzymes. |

| Antimicrobial | Includes antibacterial and antifungal properties. |

| Antiviral | Activity against various viral pathogens has been reported. |

| Antitumor | Some cyclopropane compounds exhibit anticancer properties. |

| Neurochemical | They can act as ligands for receptors in the central nervous system. |

| Insecticidal | Used in the development of pesticides. |

| Herbicidal | Certain derivatives show activity against unwanted plants. |

Role in Enzyme Catalysis

Currently, there is limited specific information available in scientific literature detailing a direct role for (1-Aminocyclopropyl)methanol in enzyme catalysis. While it can be used in the synthesis of bioactive small molecule inhibitors, such as apoptosis inducers for the Bcl-2 protein, its function as a direct substrate or modulator in enzymatic reactions is not well-documented. chemicalbook.com

In contrast, the closely related compound 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known substrate for the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme ACC deaminase. nih.gov This enzyme catalyzes the cleavage of the cyclopropane ring of ACC to produce α-ketobutyric acid and ammonia (B1221849). nih.gov

Interactions with Biological Pathways

Modulation of Biological Pathways

Specific research on the direct modulation of biological pathways by this compound is not extensively covered in the available literature. Its primary documented use is as a chemical intermediate in the synthesis of other biologically active molecules. chemicalbook.com

However, the broader class of aminocyclopropane derivatives has been shown to interact with significant biological pathways. For instance, 1-Aminocyclopropane carboxylic acid (ACPC), a structural analog, acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor, thereby influencing neurotransmission and preventing opioid tolerance. nih.gov This suggests that aminocyclopropane structures have the potential to modulate key receptor-mediated signaling pathways.

Hydrogen Bonding Capabilities

The molecular structure of this compound contains two key functional groups capable of participating in hydrogen bonding: a primary amine (-NH₂) and a hydroxyl group (-OH) attached to a methyl group.

Hydrogen Bond Donor: The hydrogen atoms attached to the nitrogen of the amine group and the oxygen of the hydroxyl group are electropositive. They can form strong hydrogen bonds with electronegative atoms like oxygen or nitrogen on other molecules.

Hydrogen Bond Acceptor: The lone pairs of electrons on both the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with electropositive hydrogen atoms from other molecules.

This dual capability for hydrogen bonding is critical for the molecule's interaction with biological targets, such as the active sites of enzymes or receptors, where such bonds are crucial for molecular recognition and binding affinity. The methanol (B129727) group, in particular, is known to strengthen interactions with the polar backbones of peptides and enhance secondary structure formation in proteins.

Involvement in Ethylene (B1197577) Biosynthesis and Metabolism

While this compound itself is not a direct participant in the ethylene biosynthesis pathway, its carboxylic acid counterpart, 1-Aminocyclopropane-1-carboxylic Acid (ACC), is a central and indispensable intermediate.

Precursor to Ethylene (1-Aminocyclopropane-1-carboxylic Acid, ACC)

The plant hormone ethylene governs a vast array of developmental processes, including fruit ripening, leaf senescence, and responses to environmental stress. The biosynthesis of this gaseous hormone is a tightly regulated process where ACC serves as the immediate precursor.

The pathway proceeds through the following key steps:

Methionine is converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.

ACC synthase (ACS) , a pyridoxal phosphate-dependent enzyme, then catalyzes the conversion of SAM into ACC. This step is often the rate-limiting step in the pathway.

Finally, ACC oxidase (ACO) catalyzes the oxidation of ACC to form ethylene.

The discovery of ACC as the intermediate between SAM and ethylene was a pivotal moment in understanding plant biology. This pathway, often referred to as the Yang Cycle, highlights the central role of ACC in controlling ethylene production levels throughout the plant's life cycle.

Table 2: Key Enzymes in the Ethylene Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate | Product(s) | Role |

| ACC Synthase | ACS | S-adenosyl-L-methionine (SAM) | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Catalyzes the rate-limiting step in ethylene biosynthesis. |

| ACC Oxidase | ACO | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Ethylene | Catalyzes the final step, converting ACC to the active hormone. |

Research into Disease States and Therapeutic ApplicationsWhile methanol itself has well-documented toxic effects in humans and is a subject of medical research, there is no specific research available on the therapeutic applications or role in disease states of the derivative compound this compound.nih.govemcrit.orged.ac.uknih.govfrontiersin.org

Potential as Amino Acid Additives in Poultry Cultivation

The investigation into novel feed additives is an ongoing area of research in animal nutrition nih.gov. However, the current body of scientific evidence does not include studies on this compound or other cyclopropane-containing amino acid derivatives for this application. Therefore, its potential benefits, metabolic pathways, and effects on poultry performance remain unknown.

Role as an Intermediate for Drug Discovery

This compound serves as a valuable and versatile intermediate in the synthesis of a variety of therapeutic agents. Its unique cyclopropyl moiety and bifunctional nature (containing both an amine and a hydroxyl group) make it an attractive building block for constructing complex molecular architectures in medicinal chemistry. Patent literature reveals its application in the development of inhibitors for several key biological targets implicated in a range of diseases, including cancer and metabolic disorders.

A significant application of this compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes involved in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with BRCA1 or BRCA2 mutations googleapis.com. This compound is utilized as a key reactant in the synthesis of novel phthalazinone derivatives that exhibit potent PARP inhibitory activity googleapis.comgoogle.com. For instance, it can be reacted with an intermediate compound and a reducing agent like sodium triacetoxyborohydride to form the core structure of these inhibitors googleapis.comgoogle.com.

Another important therapeutic target for which inhibitors are synthesized using this compound is autotaxin (ATX). ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression and inflammation. This compound is listed as a chemical compound and a synthetic precursor in patents detailing novel autotaxin inhibitors google.comgoogle.com. The synthesis of these inhibitors may involve the reaction of this compound hydrochloride with other complex intermediates google.com.

Furthermore, this compound is employed in the creation of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors. Ectopic calcification, or the abnormal deposition of minerals in soft tissues, is a serious medical condition, and TNAP is a key enzyme in this process. Pyrido-oxazinone derivatives have been developed as TNAP inhibitors, and the synthesis of these compounds has utilized this compound as a starting material googleapis.comgoogle.com. Specifically, it is used to create spiro-cyclopropane structures within the final inhibitor molecule google.com.

The role of this compound as a synthetic intermediate extends to other areas of drug discovery as well. It has been mentioned in patent applications for KIF18A protein modulators for treating cancer and related diseases googleapis.com. Additionally, it has been used in the synthesis of boron-containing small molecules being investigated as antiprotozoal agents google.com.

The following interactive data table summarizes the use of this compound as an intermediate in the discovery of various drug candidates.

| Therapeutic Target | Drug Candidate Class | Role of this compound |

| Poly (ADP-ribose) polymerase (PARP) | Phthalazinone derivatives | Reactant in the formation of the inhibitor's core structure googleapis.comgoogle.com |

| Autotaxin (ATX) | Novel inhibitor compounds | Synthetic precursor or intermediate google.comgoogle.com |

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Pyrido-oxazinone derivatives | Building block to create a spiro-cyclopropane moiety google.com |

| KIF18A Protein | Modulator compounds | Synthetic intermediate googleapis.com |

| Protozoal Targets | Boron-containing small molecules | Reactant in the synthesis of antiprotozoal agents google.com |

Mechanistic Investigations and Biochemical Studies

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of cyclopropane (B1198618) derivatives, including (1-Aminocyclopropyl)methanol, often involves unique and mechanistically interesting reactions. Understanding these mechanisms allows for the optimization of reaction conditions and the stereoselective synthesis of the target molecules.

The generation of nitrenium ions bearing a cyclopropyl (B3062369) group can lead to complex rearrangements, including ring expansion. These reactions are of fundamental interest in organic chemistry and can be a potential, albeit complex, pathway for the synthesis of functionalized nitrogen-containing heterocycles from cyclopropylamine (B47189) precursors.

Studies on cyclopropyl-substituted nitrenium ions, generated through the photolysis of N-aminopyridinium ion precursors, have shed light on their reactivity. For instance, the N-biphenyl-N-cyclopropyl nitrenium ion undergoes a cyclopropyl ring expansion to form an N-biphenylazetium ion. chemrxiv.org This process competes with the elimination of ethylene (B1197577). chemrxiv.org The transition state for this ring expansion has a relatively low energy barrier, making it a favorable pathway. chemrxiv.org

In the presence of an alcohol such as methanol (B129727), another reaction pathway becomes accessible: the addition of the alcohol to the cyclopropyl ring. This results in a ring-opened iminium ion, which can be subsequently reduced to a more stable N-3-alkoxypropane derivative. chemrxiv.org Density Functional Theory (DFT) calculations have shown that the direct addition of methanol to the cyclopropyl group of the nitrenium ion is a low-energy process. chemrxiv.org This reactivity highlights a potential route for the functionalization of cyclopropylamines, where the cyclopropane ring itself acts as a reactive site.

The outcome of the reaction of cyclopropyl-substituted nitrenium ions is highly dependent on the substituents on the nitrogen atom. For example, while the N-biphenyl-N-cyclopropyl nitrenium ion yields a mixture of ring expansion and elimination products, the N-benzyl-N-cyclopropyl nitrenium ion predominantly undergoes elimination of ethylene to form benzylisonitrile. chemrxiv.org

Table 1: Calculated Activation Energies for Reactions of Cyclopropyl-Substituted Nitrenium Ions

| Reactant | Reaction Pathway | Solvent | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N-biphenyl-N-cyclopropyl nitrenium ion | Ring Expansion | Methanol (implicit) | 14.2 | chemrxiv.org |

| N-biphenyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | Methanol (implicit) | 18.3 | chemrxiv.org |

| N-benzyl-N-cyclopropyl nitrenium ion | Ring Expansion | Methanol (implicit) | 4.5 | chemrxiv.org |

This table presents theoretical activation energies for competing reaction pathways of different cyclopropyl-substituted nitrenium ions, illustrating the influence of substitution on reactivity.

The formation of the cyclopropane ring in derivatives of this compound can often be achieved through cyclization reactions. Whether these reactions proceed through a stepwise or a concerted mechanism is a key mechanistic question. A concerted mechanism, where bond formation and breaking occur in a single transition state, often leads to high stereospecificity.

One example of a concerted cyclization is the formation of alkyl 1-phthalimidocyclopropane-r-1,t-2-dicarboxylates from the reaction of alkyl N-phthaloyl-4-bromoglutamates with a base. researchgate.net The reaction proceeds stereospecifically, which is strong evidence for a concerted mechanism. researchgate.net

Another relevant reaction is the Curtius rearrangement of acyl azides. A combined experimental and theoretical study of the rearrangement of methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate and its saturated analogue showed that these reactions proceed through a concerted pathway with concomitant loss of dinitrogen (N₂). researchgate.net Intrinsic reaction coordinate (IRC) analyses supported a one-step mechanism for the formation of the corresponding isocyanate. researchgate.net The activation energy for this rearrangement is influenced by the substituents on the cyclopropane ring. researchgate.net

Enzymatic Mechanisms

This compound and its structural analogues can interact with various enzymes, particularly those involved in the biosynthesis and metabolism of the plant hormone ethylene. Understanding these enzymatic mechanisms is crucial for the development of compounds that can modulate plant growth and responses to stress.

1-Aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO) is a non-heme iron(II)-dependent oxygenase that catalyzes the final step in ethylene biosynthesis in higher plants, the oxidation of ACC to ethylene, carbon dioxide, and cyanide. frontiersin.orgnih.gov While ACO is specific for its natural substrate, ACC, studies have shown that it can exhibit a degree of substrate promiscuity, meaning it can catalyze the transformation of other, structurally related molecules.

Research on a dipeptide of ACC (di-ACC) has demonstrated that this molecule can be taken up by plants and act as an alternative substrate for ACO to produce ethylene. nih.gov This conversion occurs with lower efficiency compared to ACC, but it highlights the ability of the enzyme's active site to accommodate molecules other than its primary substrate. nih.gov This finding is significant as it suggests that other ACC derivatives could potentially be processed by ACO.

Further studies have investigated the interaction of ACO with a range of cyclic and acyclic analogues of ACC. illinois.edu These studies have shown that while the turnover rates (kcat) for many of these analogues are within a similar range to that of ACC, the products and the degree of uncoupling of the reaction (where O₂ is consumed without substrate oxidation) vary significantly depending on the substrate's structure. illinois.edu For instance, cyclic analogues tend to form ethylene, whereas acyclic analogues undergo decarboxylation. illinois.edu

The ability of ACO to accept various substrates opens up the possibility of designing inhibitors or alternative substrates that could be used to modulate ethylene production in plants. A molecule like this compound, which retains the core aminocyclopropyl structure but lacks the carboxyl group, could potentially interact with the active site of ACO, either as a weak substrate or as an inhibitor.

ACC deaminase is an enzyme found in various bacteria and fungi that cleaves ACC into α-ketobutyrate and ammonia (B1221849). frontiersin.orgtandfonline.com By degrading the immediate precursor of ethylene, microorganisms containing ACC deaminase can lower ethylene levels in plants, thereby promoting plant growth, especially under stress conditions. tandfonline.com ACC deaminase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. frontiersin.org

The catalytic mechanism of ACC deaminase involves the formation of a Schiff base between the amino group of ACC and the PLP cofactor. This is followed by the removal of the α-proton and subsequent ring opening of the cyclopropane ring, leading to the formation of α-ketobutyrate and ammonia.

The inhibition of ACC deaminase is a potential strategy for modulating its activity. Studies on ACC analogues have provided insights into the structural requirements for binding to the active site and for inhibition. For example, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid has been shown to be an inhibitor of ACC deaminase. acs.org Its mechanism of action involves a reaction with the PLP cofactor, leading to the inactivation of the enzyme. acs.org

Given that this compound shares the 1-aminocyclopropyl moiety with ACC, it could potentially act as an inhibitor of ACC deaminase. It might bind to the active site and, although it lacks the carboxyl group necessary for the canonical reaction, it could prevent the binding of the natural substrate, ACC. The effectiveness of such inhibition would depend on the binding affinity of this compound for the enzyme's active site.

Pyridoxal phosphate (PLP)-dependent enzymes catalyze a wide variety of reactions involving amino acids, and the stereochemistry of these transformations is a key aspect of their mechanism. Several PLP-dependent enzymes are known to act on or synthesize cyclopropane-containing amino acids, and stereochemical studies have been crucial in elucidating their mechanisms.

For instance, the biosynthesis of the cyclopropane amino acid pazamine from lysine (B10760008) is catalyzed by the PLP-dependent enzyme PazB. nih.govu-tokyo.ac.jp This reaction proceeds via an SN2-like attack of a carbanion at the α-carbon of the amino acid onto the γ-carbon, with a chloride ion as the leaving group. This results in the formation of the cyclopropane ring with an inversion of stereochemistry at the γ-carbon. nih.govu-tokyo.ac.jp

Stereochemical studies have also been performed on ACC deaminase. These studies have helped to understand how the enzyme recognizes its substrate and catalyzes the opening of the cyclopropane ring. acs.org

Furthermore, the discovery of PLP-dependent Mannich cyclases, such as LolT, which catalyze the stereoselective synthesis of various aza(bi)cyclic quaternary α-amino acids, has expanded our understanding of the catalytic versatility of PLP-dependent enzymes in forming cyclic structures. osti.gov These enzymes control the stereochemistry of the newly formed stereocenters with high precision. osti.gov

These studies collectively demonstrate the intricate stereochemical control exerted by PLP-dependent enzymes in reactions involving the formation or cleavage of cyclopropane rings. Any interaction of this compound with such enzymes would be governed by the specific stereochemical requirements of the enzyme's active site.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-biphenyl-N-cyclopropyl nitrenium ion |

| N-biphenylazetium ion |

| Ethylene |

| Benzylisonitrile |

| N-benzyl-N-cyclopropyl nitrenium ion |

| N-3-alkoxypropane |

| Alkyl 1-phthalimidocyclopropane-r-1,t-2-dicarboxylates |

| Alkyl N-phthaloyl-4-bromoglutamates |

| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate |

| Dinitrogen |

| Isocyanate |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) |

| Carbon dioxide |

| Cyanide |

| di-ACC |

| α-ketobutyrate |

| Ammonia |

| 1-amino-2,2-difluorocyclopropane-1-carboxylic acid |

| Pyridoxal phosphate (PLP) |

| Pazamine |

| Lysine |

Intermediates and Reaction Pathways

The study of reaction intermediates and pathways is crucial for understanding the chemical behavior of this compound and related cyclopropylamines. These investigations often reveal transient species that dictate the final product distribution. Computational and experimental methods have been employed to elucidate the complex transformations these molecules undergo, particularly focusing on high-energy intermediates like nitrenium ions and the rearrangement of various intermediate structures.

Nitrenium ions (R₂N⁺) are highly reactive intermediates characterized by a dicoordinate nitrogen atom with a positive charge. wikipedia.org They are isoelectronic with carbenes and can be generated from cyclopropylamines through oxidation. chemrxiv.org The behavior of nitrenium ions derived from cyclopropylamines is of significant interest due to their involvement in synthetic transformations and biological processes. chemrxiv.org The high ring strain of the cyclopropyl group profoundly influences the stability and reaction pathways of these intermediates.

Studies on model cyclopropyl-substituted nitrenium ions, generated via photolysis of N-aminopyridinium ion precursors, have provided significant insights. chemrxiv.org The transformations of these ions are dictated by the stability of the substituents on the nitrogen atom. For instance, the N-biphenyl-N-cyclopropyl nitrenium ion undergoes a combination of cyclopropyl ring expansion and fragmentation. chemrxiv.org In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion exclusively yields products from fragmentation. chemrxiv.org

Key transformations observed for cyclopropyl nitrenium ions include:

Ethylene Elimination: The ion fragments, leading to the elimination of ethylene and the formation of an isonitrilium ion. This is a major pathway, particularly for less stable nitrenium ions. chemrxiv.org

Ring Expansion: The nitrenium ion can rearrange through a 1,2-shift of a cyclopropyl CH₂ group to the electron-deficient nitrogen, resulting in a more stable, four-membered azetium ion. chemrxiv.org

Nucleophilic Addition: In the presence of a nucleophile like methanol, addition to the cyclopropyl ring can occur, forming a stable iminium ion. chemrxiv.org This process competes with the unimolecular decay pathways. chemrxiv.org

The proposed involvement of a nitrenium ion intermediate has also been suggested in the biological conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, highlighting the relevance of this intermediate in biochemical pathways. pnas.org

| Nitrenium Ion Precursor | Observed Transformation(s) | Resulting Intermediate/Product | Conditions |

|---|---|---|---|

| N-amino-N-biphenyl-N-cyclopropylpyridinium ion | Cyclopropyl Ring Expansion | N-biphenylazetium ion | Photolysis in CH₃CN with 15% Methanol |

| N-amino-N-biphenyl-N-cyclopropylpyridinium ion | Ethylene Elimination | Biphenylisonitrilium ion | |

| N-amino-N-biphenyl-N-cyclopropylpyridinium ion | Methanol Addition | N-3-methoxypropyl-N-biphenyl iminium ion | |

| N-amino-N-benzyl-N-cyclopropylpyridinium ion | Ethylene Elimination | Benzylisonitrile | Photolysis |

The reactions of this compound and its derivatives proceed through various intermediate structures whose reactivity determines the final product outcome. The identification and characterization of these transient species are often achieved through a combination of spectroscopic methods, kinetic profiling, and computational calculations like Density Functional Theory (DFT).

Azetium and Isonitrilium Ions: As discussed previously, the rearrangement of cyclopropyl nitrenium ions leads to key intermediates. The N-biphenylazetium ion , formed via ring expansion, is susceptible to nucleophilic attack by solvents like water or methanol, yielding stable alkoxy- or hydroxy-substituted azetidine (B1206935) products. chemrxiv.org The biphenylisonitrilium ion , resulting from ethylene elimination, is another critical intermediate in this pathway. chemrxiv.org

α-Iminol Intermediates: A different reaction pathway involves the formation of α-iminol intermediates. For example, α-iminol rearrangements can be utilized in tandem reactions to synthesize complex molecules. beilstein-journals.org In one such sequence, a 2-hydroxycyclobutanone reacts with a primary aniline, leading to a ring-contracting α-iminol rearrangement that forms a 2-aminocyclopropyl ketone intermediate . beilstein-journals.org This intermediate is highly reactive and can undergo further condensation and rearrangement to form functionalized tryptamines. beilstein-journals.org This demonstrates how the cyclopropylamine moiety can be formed as a reactive intermediate en route to more complex structures.

The reactivity of these intermediates is summarized below:

| Intermediate Structure | Formation Pathway | Subsequent Reaction | Final Product Type | Reference |

|---|---|---|---|---|

| Azetium Ion | Ring expansion of a cyclopropyl nitrenium ion | Nucleophilic attack by ROH/H₂O | Alkoxy/Hydroxy-substituted azetidines | chemrxiv.org |

| Isonitrilium Ion | Ethylene elimination from a cyclopropyl nitrenium ion | (Stable fragmentation product) | Isonitriles | chemrxiv.org |

| 2-Aminocyclopropyl ketone | Ring-contracting α-iminol rearrangement | Condensation and multistep rearrangement | Functionalized tryptamines | beilstein-journals.org |

These studies highlight the rich and complex chemistry of cyclopropylamine derivatives, where the reaction pathway can be finely tuned based on the stability of the intermediates and the reaction conditions. chemrxiv.orgbeilstein-journals.org

Advanced Analytical and Computational Studies

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are fundamental in the analysis of (1-Aminocyclopropyl)methanol, providing insights into its molecular structure, purity, and the composition of complex mixtures containing the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. chemicalbook.com For this compound, the spectrum will show distinct peaks for the carbon atoms of the cyclopropyl (B3062369) ring and the methanol (B129727) group. The chemical shift of the carbon attached to the hydroxyl group is typically found further downfield due to the deshielding effect of the oxygen atom. docbrown.infomagritek.com The use of deuterated solvents like Methanol-d4 is common for NMR analysis. chemicalbook.comchemicalbook.com

A summary of typical NMR data is presented below:

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 | Singlet | -CH₂OH |

| ¹H | ~2.5 | Broad Singlet | -NH₂ |

| ¹H | 0.5-1.0 | Multiplets | Cyclopropyl protons |

| ¹³C | ~65 | - | -CH₂OH |

| ¹³C | ~30 | - | Quaternary cyclopropyl carbon |

| ¹³C | ~15 | - | CH₂ of cyclopropyl ring |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. measurlabs.commsesupplies.com HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the distinction between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com This high accuracy is crucial for confirming the identity of the compound and for identifying unknown metabolites or impurities. lcms.cz The exact mass of this compound (C₄H₉NO) is calculated to be 87.068413911 Da. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for the quantification of this compound and its metabolites in biological matrices. nih.govnih.gov This technique combines the superior separation capabilities of UHPLC with the specific detection and fragmentation analysis of MS/MS. acs.org

The methodology often involves:

Sample Preparation : Extraction of the analytes from the biological sample, which may include techniques like protein precipitation with methanol. nih.gov

Chromatographic Separation : Separation of the target analytes from other matrix components on a UHPLC column. Different column chemistries, such as High Strength Silica (B1680970) (HSS) T3 or bridged ethylene (B1197577) hybrid (BEH) amide, can be used to achieve optimal separation. researchgate.net

Mass Spectrometric Detection : The separated compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. acs.org

This approach allows for the accurate determination of the concentrations of this compound and its derivatives, even at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly after derivatization to increase its volatility. nih.gov Derivatization is often necessary for compounds containing polar functional groups like amines and alcohols. nih.gov

The general workflow for GC-MS analysis includes:

Derivatization : The sample is treated with a derivatizing agent to convert the analyte into a more volatile and thermally stable compound.

Injection : The derivatized sample is injected into the gas chromatograph.

Separation : The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

Detection : The separated components are introduced into the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that aids in its identification. biomedpharmajournal.org

GC-MS has been successfully used for the quantitative analysis of related compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) in plant tissues. researchgate.net

Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. numberanalytics.comuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. numberanalytics.com

The separation allows for the quantification of each enantiomer, and the enantiomeric excess can be calculated. The development of a robust chiral HPLC method is essential for quality control and for studying the stereoselectivity of synthetic routes. tcichemicals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. ualberta.caumass.eduwikipedia.org By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, the disappearance of reactants and the appearance of products can be visually tracked over time. mit.edu

Key aspects of TLC for reaction monitoring include:

Stationary Phase : Typically silica gel or alumina (B75360) coated on a plate. wikipedia.org

Mobile Phase : A solvent or a mixture of solvents (eluent) is chosen to achieve good separation of the components. For polar compounds, solvent systems like methanol/dichloromethane are common. wikipedia.org

Visualization : After development, the separated spots are visualized, often using a UV lamp or chemical staining agents. umass.edu

TLC provides a quick assessment of the reaction's status, helping to determine the optimal reaction time and to identify the presence of any byproducts. libretexts.org

Computational Chemistry and Modeling

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods allow for the exploration of molecular structures, reaction mechanisms, and intermolecular interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. unimelb.edu.au It is widely used to predict molecular properties such as geometries, energies, and vibrational frequencies. numberanalytics.com For reaction predictions, DFT is instrumental in mapping out potential energy surfaces, which helps in understanding chemical reactions and their transition states. stackexchange.com By calculating the energies of reactants, products, and transition states, researchers can determine reaction barriers and predict the most likely reaction pathways. numberanalytics.comstackexchange.com

In the context of molecules containing a cyclopropylamine (B47189) moiety, DFT calculations can elucidate complex reaction mechanisms. For instance, studies on cyclopropyl-substituted nitrenium ions have used DFT to predict product distributions resulting from reactions like cyclopropyl ring expansion and ethylene elimination. chemrxiv.org DFT calculations have also been employed to investigate the biosynthesis of ethylene from 1-aminocyclopropane-1-carboxylic acid (a related compound), revealing that the reaction is initiated by a hydrogen atom abstraction from the amino group, followed by the opening of the cyclopropane (B1198618) ring. researchgate.net Such calculations are critical for predicting the reactivity of the strained three-membered ring in this compound under various conditions.

Different DFT methods, known as functionals, are available, each with varying levels of computational cost and accuracy. unimelb.edu.au The choice of functional is crucial for obtaining reliable predictions. nih.gov

Table 1: Common DFT Functionals and Their Applications

| Functional Type | Examples | General Application |

|---|---|---|

| GGA (Generalized Gradient Approx.) | PBE, BLYP | Standard calculations for large systems, geometry optimizations. |

| Hybrid GGA | B3LYP, PBE0 | Widely used for thermochemistry and reaction energies, offering a balance of accuracy and cost. nih.gov |

| Meta-GGA | M06-2X, TPSS | Improved accuracy for non-covalent interactions and thermochemistry. |

| Range-Separated Hybrid | ωB97X-D, CAM-B3LYP | Suitable for charge-transfer excitations and long-range interactions. |

This table provides a general overview of DFT functional classes and is not exhaustive.

The amino (-NH₂) and hydroxyl (-OH) groups of this compound are capable of acting as both hydrogen bond donors and acceptors, making its interaction with solvents and biological macromolecules a subject of great interest for computational analysis. Computational methods can quantify the strength and nature of these hydrogen bonds.

Studies on related molecules, such as amides interacting with methanol, show that the hydroxyl group of methanol can form a strong hydrogen bond with a carbonyl oxygen, while the amide's N-H group can also act as a hydrogen bond donor. imist.ma For this compound, similar interactions are expected. The nitrogen of the amino group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, while the hydrogens of both functional groups can act as donors.

Quantum chemical calculations, often combined with methods like Atoms in Molecules (AIM) theory, are used to characterize these interactions. AIM analysis can identify bond critical points (BCPs) between atoms, which is a definitive indicator of a bonding interaction. The properties at these points, such as electron density, provide insight into the strength and nature of the hydrogen bond.

Table 2: Predicted Hydrogen Bonding Interactions for this compound

| Interaction Type | This compound Group | Interacting Partner (e.g., Methanol) | Role of this compound |

|---|---|---|---|

| Donating | Amino (-NH₂) | Oxygen of Methanol (-OH) | H-bond Donor |

| Donating | Hydroxyl (-OH) | Oxygen of Methanol (-OH) | H-bond Donor |

| Accepting | Amino (N atom) | Hydrogen of Methanol (-OH) | H-bond Acceptor |

| Accepting | Hydroxyl (O atom) | Hydrogen of Methanol (-OH) | H-bond Acceptor |

This table illustrates the potential primary hydrogen bonding interactions.

Molecular modeling is an indispensable tool in modern drug discovery, enabling the design and analysis of potential therapeutic agents. mdpi.commetrotechinstitute.org this compound contains structural motifs that are highly relevant in medicinal chemistry. The cyclopropyl group is often used as a bioisosteric replacement for larger groups to improve metabolic stability and binding affinity, while the amino and hydroxyl groups are key pharmacophoric features for establishing interactions with biological targets. nih.govresearchgate.net

Molecular dynamics (MD) simulations and molecular docking are two key techniques used in this area. metrotechinstitute.orgnih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a protein's active site, helping to estimate its binding affinity. metrotechinstitute.orgwisdomlib.org For a molecule like this compound, docking studies would explore how its functional groups interact with amino acid residues in a target protein, such as forming hydrogen bonds or engaging in hydrophobic interactions.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time, showing how it and its target protein move and change shape. mdpi.comnih.gov This is crucial because molecular recognition is a dynamic process. metrotechinstitute.org MD simulations can assess the stability of a docked pose and provide a more refined calculation of binding free energies. nih.gov

Recent studies have highlighted the use of computational methods on cyclopropylamine derivatives to evaluate their potential as inhibitors for targets like the Human Epidermal Growth Factor Receptor (EGFR) and Lysine-Specific Demethylase 1 (LSD1), demonstrating the relevance of this chemical scaffold in anticancer drug design. nih.govwisdomlib.org

To accurately model chemical phenomena in solution, the effect of the solvent must be taken into account. Implicit solvation models are a computationally efficient way to do this by treating the solvent as a continuous medium with specific properties, like its dielectric constant, rather than modeling individual solvent molecules. ccu.edu.twosti.gov

The SMD (Solvation Model based on Density) model is a universal continuum solvation model that is widely used due to its applicability to any solvent for which key descriptors are known. ccu.edu.twosti.gov It separates the solvation free energy into contributions from bulk electrostatics and short-range interactions related to the cavity created by the solute in the solvent. ccu.edu.twosti.gov

The performance of the SMD model has been tested for predicting solvation free energies in various solvents, including methanol. nih.gov Studies have shown that the SMD model performs well for predicting the pKa of amines in methanol, demonstrating its utility for this class of compounds and solvent. acs.org In computational studies of reaction mechanisms, such as those involving cyclopropyl-substituted ions, the SMD model with methanol as the solvent has been used to predict how solvation influences reaction barriers and product outcomes. chemrxiv.org These models are essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. kent.ac.uk

Derivatives and Analogues of 1 Aminocyclopropyl Methanol

Structurally Related Cyclopropyl (B3062369) Compounds

The compact and rigid nature of the cyclopropane (B1198618) ring imparts unique conformational constraints and electronic properties to molecules. nih.gov This has made cyclopropyl-containing compounds valuable tools in medicinal chemistry and plant sciences.

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene (B1197577). researchgate.netnih.gov The biosynthesis of ethylene is a tightly regulated process, with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) and the subsequent oxidation of ACC to ethylene by ACC oxidase (ACO) being key steps. researchgate.netfrontiersin.org

Beyond its role as an ethylene precursor, ACC's availability is modulated through conjugation with other molecules, which can impact ethylene production levels. nih.govnih.gov Three primary conjugates of ACC have been identified in plants:

1-Malonyl-ACC (MACC) : This is a major conjugate of ACC, formed by the action of ACC-N-malonyl transferase. researchgate.netnih.gov The formation of MACC can be induced by ethylene and is considered a significant mechanism for regulating the ACC pool. nih.gov

γ-Glutamyl-ACC (GACC) : Formed by the enzyme γ-glutamyl-transpeptidase, GACC represents another pathway for ACC metabolism. researchgate.netnih.gov